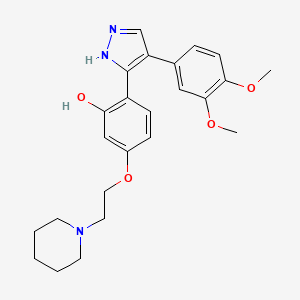

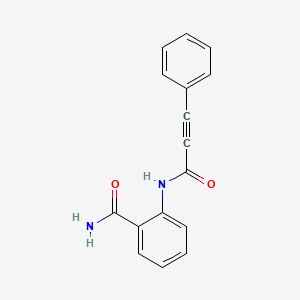

![molecular formula C14H12N2O5S B2876576 2-[(1-Methyl-2-oxobenzo[cd]indol-6-yl)sulfonylamino]acetic acid CAS No. 801224-73-7](/img/structure/B2876576.png)

2-[(1-Methyl-2-oxobenzo[cd]indol-6-yl)sulfonylamino]acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of indole derivatives, such as MBOA-SA, has been a topic of interest in the scientific community . Indoles are significant heterocyclic systems found in natural products and drugs . They play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various disorders .Molecular Structure Analysis

The molecular structure of MBOA-SA can be represented by the SMILES stringOC(=O)CN1C(=O)c2cccc3cccc1c23 . This representation provides a text notation for the compound’s structure, including its atomic connectivity and stereochemistry. Physical And Chemical Properties Analysis

MBOA-SA is a solid compound . Its exact physical and chemical properties, such as melting point, boiling point, and solubility, are not specified in the search results.Aplicaciones Científicas De Investigación

Pharmaceutical Research

This compound, with its indole core, is significant in pharmaceutical research due to the indole ring’s prevalence in many biologically active molecules. Indole derivatives are known for their therapeutic potential, including anticancer , antimicrobial , and anti-inflammatory properties . The sulfonylamino group attached to the indole ring could potentially be exploited to develop new drugs with improved efficacy and specificity.

Organic Synthesis

In organic chemistry, this compound could serve as a building block for the synthesis of more complex molecules. Its reactive sites, such as the sulfonylamino group and acetic acid moiety, make it a versatile reagent for creating new bonds and introducing functional groups in synthetic pathways .

Cancer Treatment Research

The indole moiety is a common feature in compounds with antitumor activity. Research into 2-[(1-Methyl-2-oxobenzo[cd]indol-6-yl)sulfonylamino]acetic acid could lead to the development of novel chemotherapeutic agents. Its structure could interact with cancer cell pathways, leading to potential treatments .

Enzyme Inhibition Studies

Compounds with an indole structure have been shown to inhibit various enzymes that are crucial in disease progression. This compound could be used in studies to understand enzyme mechanisms or to develop enzyme inhibitors that could serve as drugs .

Propiedades

IUPAC Name |

2-[(1-methyl-2-oxobenzo[cd]indol-6-yl)sulfonylamino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O5S/c1-16-10-5-6-11(22(20,21)15-7-12(17)18)8-3-2-4-9(13(8)10)14(16)19/h2-6,15H,7H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTYJVHSLFRFPEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C3C(=C(C=C2)S(=O)(=O)NCC(=O)O)C=CC=C3C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(1-Methyl-2-oxobenzo[cd]indol-6-yl)sulfonylamino]acetic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

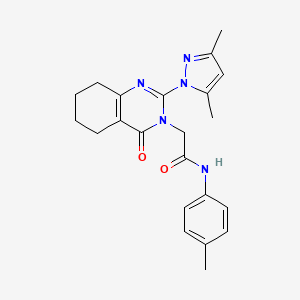

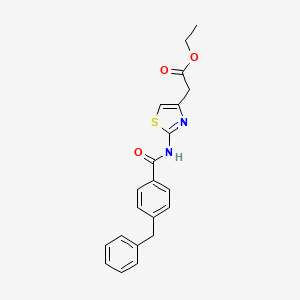

![2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyphenethyl)acetamide](/img/structure/B2876494.png)

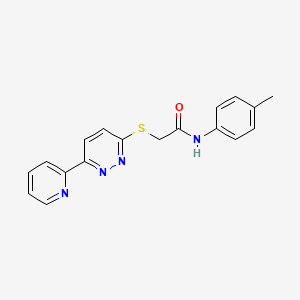

![2-cyano-3-[1-(2,3-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B2876496.png)

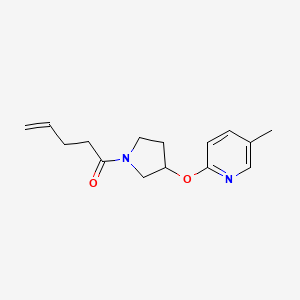

![6-[1-(hydroxyimino)ethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2876498.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2876501.png)

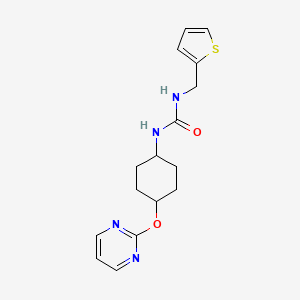

![2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B2876507.png)

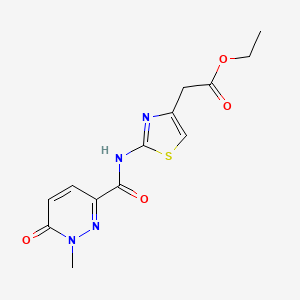

![3-methoxy-N-(2-oxo-2-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)benzamide](/img/structure/B2876512.png)